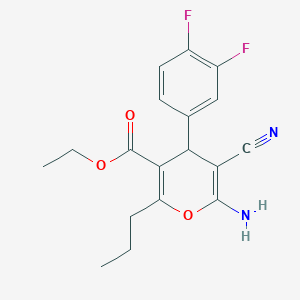![molecular formula C23H18N4OS B4976279 N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea (DBPT) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative of phenazine, which has been found to exhibit various biological activities.
科学的研究の応用
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been studied for its potential applications in various fields of scientific research, including cancer therapy, antimicrobial activity, and enzyme inhibition. Studies have shown that N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase.
作用機序
The mechanism of action of N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea is not fully understood, but it is believed to be related to its ability to induce oxidative stress and DNA damage in cancer cells. N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. It has also been found to induce DNA damage and inhibit DNA repair mechanisms, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression. In vivo studies have shown that N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea can inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the advantages of using N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea, including the development of more efficient synthesis methods, the investigation of its potential applications in combination therapy with other anticancer agents, and the exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea and to identify its molecular targets in cancer cells.
合成法
The synthesis of N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea involves the reaction of 2-hydroxyethyl isothiocyanate with dibenzo[a,c]phenazine-5,10-dione in the presence of a base catalyst. The reaction yields N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea as a yellow solid with a melting point of 215-217°C. The purity of the compound can be determined by thin-layer chromatography and spectroscopic techniques such as UV-Vis and NMR.
特性
IUPAC Name |
1-(2-hydroxyethyl)-3-phenanthro[9,10-b]quinoxalin-11-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c28-12-11-24-23(29)25-14-9-10-19-20(13-14)27-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)26-19/h1-10,13,28H,11-12H2,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWINPJHWPNZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)NC(=S)NCCO)N=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4976201.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4976205.png)
![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976210.png)
![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![5-{[5-(4-methoxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976245.png)

![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4976273.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)


![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)